molecular formula C42H52N7O7P B12395587 5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite

Cat. No.: B12395587
M. Wt: 797.9 g/mol
InChI Key: XXRTXDUOPCNYDH-QABNSMFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves several steps. The starting material is typically adenosine, which undergoes a series of chemical modifications to introduce the desired functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphorylated oligonucleotides and various substituted derivatives of the original compound .

Scientific Research Applications

5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can influence the stability and binding properties of the nucleic acid. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Uniqueness

Compared to these similar compounds, 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is unique due to its specific modifications at the 2’- and N6-positions, as well as the presence of the 3’-CED phosphoramidite group. These modifications enhance its stability and make it particularly suitable for oligonucleotide synthesis .

Properties

Molecular Formula

C42H52N7O7P

Molecular Weight

797.9 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37+,38?,41-,57?/m1/s1

InChI Key

XXRTXDUOPCNYDH-QABNSMFOSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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